Fmoc-Glu(OAll)-OH

Catalog No.
S726512
CAS No.
133464-46-7
M.F
C23H23NO6
M. Wt
409.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Glu(OAll)-OH

CAS Number

133464-46-7

Product Name

Fmoc-Glu(OAll)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N

SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Glu(OAll)-OH;133464-46-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoicacid;Fmoc-L-glutamicacid5-allylester;AmbotzFAA1372;5-AllylN-Fmoc-L-glutamate;47703_ALDRICH;SCHEMBL119481;47703_FLUKA;CTK8B7899;MolPort-003-934-266;ZINC2556582;ANW-58897;CF-478;MFCD00190879;AKOS015839104;AKOS015895486;CS13611;N-Fmoc-L-glutamicAcid5-AllylEster;RTR-004553;AJ-39935;AK-58081;SC-09499;AB0020352;TR-004553

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-Glu(OAll)-OH, also known as N-Fmoc-L-glutamic acid γ-allyl ester, is a key building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a widely used technique for the chemical synthesis of peptides, which are chains of amino acids. Fmoc-Glu(OAll)-OH incorporates the amino acid glutamic acid (Glu) into the peptide chain with the γ-carboxyl group (COOH) protected by an allyl (OAll) group [].

Selective Deprotection:

A crucial advantage of Fmoc-Glu(OAll)-OH lies in its ability to undergo selective deprotection []. The Fmoc group, attached to the α-amino group (NH2) of glutamic acid, can be selectively removed using mild acidic conditions, while the allyl group remains intact []. This allows for the controlled addition of other amino acids to the growing peptide chain and the subsequent removal of the allyl group at a later stage to reveal the free γ-carboxyl group essential for peptide function.

Applications in Peptide Research:

Fmoc-Glu(OAll)-OH finds application in various research areas, including:

  • Structure-activity relationship (SAR) studies: By incorporating Fmoc-Glu(OAll)-OH into peptides with modified sequences, researchers can investigate the impact of specific amino acid substitutions on peptide activity and binding affinity.
  • Development of therapeutic peptides: Fmoc-Glu(OAll)-OH can be used to synthesize bioactive peptides with potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors [].
  • Study of protein-protein interactions: Peptides containing Fmoc-Glu(OAll)-OH can be employed to probe protein-protein interactions by mimicking specific binding domains or motifs present in natural proteins [].

Fmoc-Glu(OAll)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-allyl ester, is a derivative of glutamic acid, a non-essential amino acid crucial for various biological functions. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during

Fmoc-Glu(OAll)-OH is primarily utilized in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions (e.g., using piperidine) to expose the amino group for subsequent coupling reactions. The allyl ester can also be deprotected using palladium-catalyzed reactions, allowing for further modifications of the side chain. This dual functionality makes it an important intermediate in synthesizing complex peptides and proteins .

Glutamic acid derivatives like Fmoc-Glu(OAll)-OH play significant roles in neurotransmission and metabolism. While the compound itself may not exhibit direct biological activity, its incorporation into peptides can influence their biological properties, such as receptor binding affinity and enzymatic activity. The unique structural modifications provided by the gamma-allyl ester can enhance the stability and solubility of peptides in biological systems .

The synthesis of Fmoc-Glu(OAll)-OH typically involves several key steps:

  • Protection of Glutamic Acid: The amino group of glutamic acid is protected using the Fmoc group.
  • Formation of Allyl Ester: The carboxylic acid group is then modified to form the gamma-allyl ester through coupling reactions with allyl alcohol.
  • Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels.

These steps allow for the efficient production of Fmoc-Glu(OAll)-OH suitable for peptide synthesis .

Fmoc-Glu(OAll)-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific functionalities.
  • Drug Development: Its derivatives can be explored for therapeutic applications due to their potential biological activities.
  • Bioconjugation: The unique allyl ester can facilitate bioconjugation strategies in chemical biology .

Studies involving Fmoc-Glu(OAll)-OH often focus on its interactions within peptide sequences. Research has shown that modifications at the glutamic acid position can significantly affect peptide conformation and receptor interactions. For instance, substituting standard amino acids with Fmoc-Glu(OAll)-OH can lead to enhanced binding properties or altered biological responses, making it a valuable tool in drug design and development .

Several compounds share structural similarities with Fmoc-Glu(OAll)-OH, each offering unique properties:

Compound NameStructure/ModificationUnique Feature
Fmoc-L-Glutamic AcidStandard glutamic acid with Fmoc protectionCommonly used without side chain modification
Fmoc-Glu(OPP)-OH2-phenylisopropyl ester modificationDifferent protective group; more steric hindrance
Fmoc-L-Aspartic AcidSimilar structure but one carbon shorterAspartic acid derivative; different biological roles
Fmoc-L-TyrosineContains a phenolic side chainAromatic character; affects hydrophobicity

The uniqueness of Fmoc-Glu(OAll)-OH lies in its specific gamma-allyl ester modification, allowing for selective deprotection and further functionalization that distinguishes it from other glutamic acid derivatives .

XLogP3

3.5

Wikipedia

Fmoc-L-glutamic acid 5-allyl ester

Dates

Modify: 2023-08-15

Explore Compound Types